molecular formula C6H12O3 B11937382 (2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol

(2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol

Cat. No.: B11937382
M. Wt: 132.16 g/mol
InChI Key: UXUFMKFUJJLWKM-ZLUOBGJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol is a chiral compound with a unique stereochemistry It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or catalysts. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of a β-ketoester to form the desired compound . This method is environmentally friendly and suitable for industrial-scale production.

Industrial Production Methods

Industrial production of this compound typically involves biocatalysis due to its high efficiency and selectivity. The use of engineered bacteria containing specific enzymes allows for the large-scale production of this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

(2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This interaction can lead to various biological effects, such as the modulation of metabolic pathways or the inhibition of specific biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol include other tetrahydropyran derivatives and chiral diols. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(2S,3R,4S)-2-methyloxane-3,4-diol

InChI

InChI=1S/C6H12O3/c1-4-6(8)5(7)2-3-9-4/h4-8H,2-3H2,1H3/t4-,5-,6-/m0/s1

InChI Key

UXUFMKFUJJLWKM-ZLUOBGJFSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](CCO1)O)O

Canonical SMILES

CC1C(C(CCO1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.